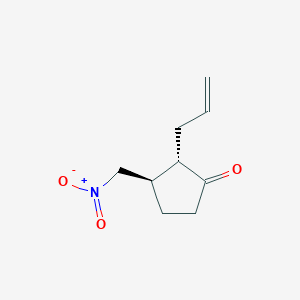![molecular formula C8H9N5 B14632614 [1-(2-Azidophenyl)ethylidene]hydrazine CAS No. 55271-23-3](/img/structure/B14632614.png)
[1-(2-Azidophenyl)ethylidene]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-Azidophenyl)ethylidene]hydrazine: is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Azidophenyl)ethylidene]hydrazine typically involves the reaction of 2-azidobenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the azide group, which can be potentially explosive.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1-(2-Azidophenyl)ethylidene]hydrazine can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where the azide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydrazones with various functional groups.
Applications De Recherche Scientifique
Chemistry:
Ligand Design: [1-(2-Azidophenyl)ethylidene]hydrazine can be used as a ligand in coordination chemistry to form complexes with metal ions.
Biology:
Antimicrobial Agents: Hydrazones, including this compound, have shown potential as antimicrobial agents due to their ability to inhibit the growth of bacteria and fungi.
Medicine:
Cytotoxic Agents: Some hydrazones have been found to exhibit cytotoxic effects, making them potential candidates for cancer therapy.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Mécanisme D'action
The mechanism of action of [1-(2-Azidophenyl)ethylidene]hydrazine involves its interaction with various molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole rings. Additionally, the hydrazone moiety can chelate metal ions, affecting their biological activity. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
[1-(Pyrazin-2-yl)ethylidene]hydrazine: This compound is similar in structure and also acts as a ligand in coordination chemistry.
Phenylhydrazine: Another hydrazone derivative with applications in analytical chemistry and as an intermediate in organic synthesis.
Uniqueness:
Azide Group: The presence of the azide group in [1-(2-Azidophenyl)ethylidene]hydrazine makes it unique compared to other hydrazones, providing additional reactivity and potential for click chemistry applications.
Biological Activity: The specific structure of this compound may confer unique biological activities, making it a valuable compound for research in medicinal chemistry.
Propriétés
Numéro CAS |
55271-23-3 |
|---|---|
Formule moléculaire |
C8H9N5 |
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
1-(2-azidophenyl)ethylidenehydrazine |
InChI |
InChI=1S/C8H9N5/c1-6(11-9)7-4-2-3-5-8(7)12-13-10/h2-5H,9H2,1H3 |
Clé InChI |
BRHQHJGHYLDQCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=NN)C1=CC=CC=C1N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


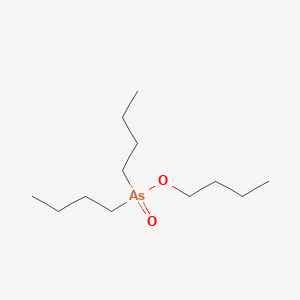
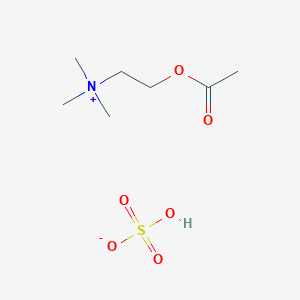
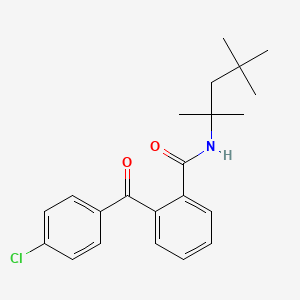


![Acetic acid, 2,2'-[(1-tetradecyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B14632569.png)
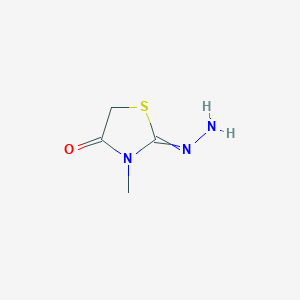
![3-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14632585.png)
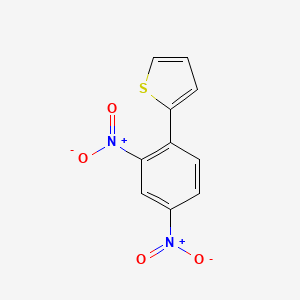

mercury](/img/structure/B14632593.png)
![5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B14632597.png)

